molecular formula C8H6ClF3O2S B13232351 3-(2,2,2-Trifluoroethyl)benzenesulfonyl chloride

3-(2,2,2-Trifluoroethyl)benzenesulfonyl chloride

Cat. No.: B13232351
M. Wt: 258.65 g/mol
InChI Key: IDTJDIUDPZUOGO-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C8H6ClF3O2S. It is a derivative of benzenesulfonyl chloride, where the sulfonyl group is substituted with a 2,2,2-trifluoroethyl group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethyl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-(2,2,2-Trifluoroethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

3-(2,2,2-Trifluoroethyl)benzenesulfonyl chloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester derivatives, which can further undergo various chemical transformations. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the trifluoromethyl group and the aromatic ring. This combination enhances its reactivity, stability, and versatility in various chemical reactions and applications .

Properties

Molecular Formula

C8H6ClF3O2S

Molecular Weight

258.65 g/mol

IUPAC Name

3-(2,2,2-trifluoroethyl)benzenesulfonyl chloride

InChI

InChI=1S/C8H6ClF3O2S/c9-15(13,14)7-3-1-2-6(4-7)5-8(10,11)12/h1-4H,5H2

InChI Key

IDTJDIUDPZUOGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)CC(F)(F)F

Origin of Product

United States

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